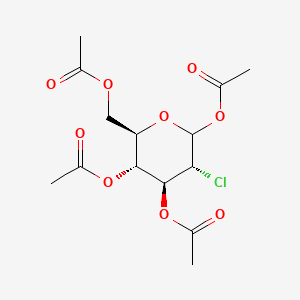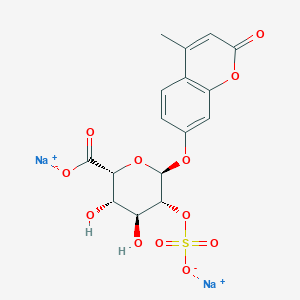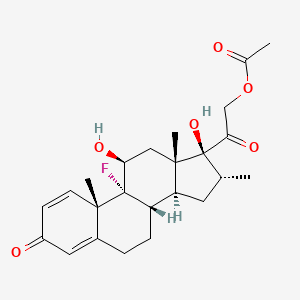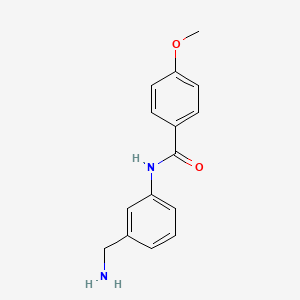![molecular formula C8H6ClNS B13860283 2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
2-(Chloromethyl)thieno[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)thieno[2,3-b]pyridine is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[2,3-b]pyridine typically involves the reaction of 2-thioxopyridine-3-carbonitrile with chloromethylating agents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with chloromethyl methyl ether in the presence of a base . Another approach involves the use of 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles under basic conditions to yield pyrano[4’‘,3’‘,2’‘:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
2-(Chloromethyl)thieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of thieno[2,3-b]pyridine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
科学研究应用
2-(Chloromethyl)thieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a kinase inhibitor.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 2-(Chloromethyl)thieno[2,3-b]pyridine involves its interaction with various molecular targets. For instance, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival. The compound may also interact with other enzymes and receptors, leading to its diverse biological activities .
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Another thienopyridine derivative with similar biological activities.
Thieno[3,2-d]pyrimidine: A related compound with potential anticancer and anti-inflammatory properties.
Thieno[3,4-b]pyridine: Known for its antimicrobial and antifungal activities
Uniqueness
2-(Chloromethyl)thieno[2,3-b]pyridine is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
属性
分子式 |
C8H6ClNS |
|---|---|
分子量 |
183.66 g/mol |
IUPAC 名称 |
2-(chloromethyl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2 |
InChI 键 |
YYIPPEUUJJKGHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)SC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
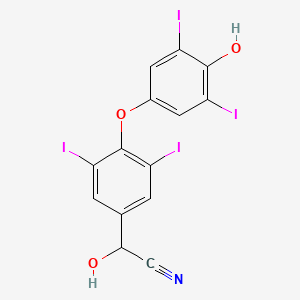
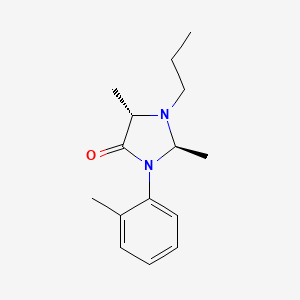
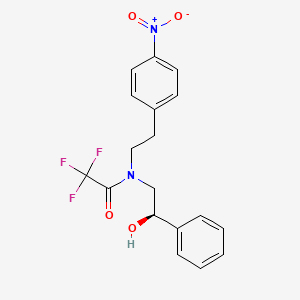
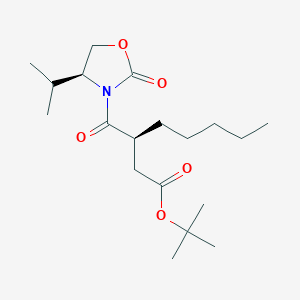
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
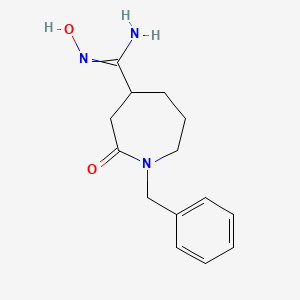
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
